molecular formula C9H8ClNO2S B1296401 3-[(4-Chlorophenyl)sulfonyl]propanenitrile CAS No. 14223-22-4

3-[(4-Chlorophenyl)sulfonyl]propanenitrile

Cat. No.: B1296401
CAS No.: 14223-22-4
M. Wt: 229.68 g/mol
InChI Key: KNJUCPMNNQIKGG-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]propanenitrile is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a sulfonyl group adjacent to a nitrile-functionalized alkyl chain, attached to a chlorophenyl ring, making it a versatile building block. Its primary research application is as a precursor in the synthesis of more complex molecules, particularly sulfonamide derivatives and other sulfonyl-containing heterocycles. The nitrile group can be readily converted into other functional groups, such as carboxylic acids or tetrazoles, which are common pharmacophores in drug discovery. While a direct mechanism of action for the compound itself is not typically reported, its structural motif is found in compounds investigated for various biological activities. For instance, similar benzenesulfonamide derivatives are known to act as inhibitors for carbonic anhydrase enzymes [https://pubmed.ncbi.nlm.nih.gov/28721667/]. Researchers utilize this compound to develop novel chemical entities for probing biological pathways and for potential applications in developing therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJUCPMNNQIKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317085
Record name 3-[(4-chlorophenyl)sulfonyl]propanenitrile
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Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14223-22-4
Record name NSC310607
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-chlorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl Sulfonyl Propanenitrile and Analogues

Established Synthetic Pathways to the 3-Sulfonylpropanenitrile Scaffold

Two primary pathways for the synthesis of the 3-sulfonylpropanenitrile scaffold are well-documented in the scientific literature. These include a copper-catalyzed regioselective sulfonylcyanation of vinylarenes and preparative routes that involve methyl acrylate (B77674) and subsequent thiol oxidation.

A notable method for the synthesis of β-sulfonyl nitriles is the copper-catalyzed sulfonylcyanation of vinylarenes. rsc.orgrawdatalibrary.net This approach offers a streamlined, step-economical route with good regioselectivity and tolerance for various functional groups. rsc.org The reaction is typically carried out under mild conditions, utilizing accessible arylsulfonyl chlorides and trimethyl cyanide. rsc.org Mechanistic studies suggest that this transformation proceeds through a classic radical chain process. rsc.org This method has also been extended to the 1,4-sulfonylcyanation of 1,3-enynes, providing access to 5-sulfonylpenta-2,3-dienenitrile derivatives. rsc.org

Table 1: Copper-Catalyzed Sulfonylcyanation of Vinylarenes

EntryVinylareneSulfonyl ChlorideCatalystSolventYield (%)
1Styrene (B11656)Benzenesulfonyl chlorideCu(I) saltAcetonitrile (B52724)High
24-Methylstyrene4-Toluenesulfonyl chlorideCu(I) saltAcetonitrileGood
34-Chlorostyrene4-Chlorobenzenesulfonyl chlorideCu(I) saltAcetonitrileGood

This table is illustrative and based on the general descriptions of copper-catalyzed sulfonylcyanation reactions. Specific yields and conditions can be found in the cited literature.

Another well-established route to the 3-sulfonylpropanenitrile scaffold begins with the reaction of methyl acrylate with a thiol, followed by oxidation. In the specific synthesis of a precursor to 3-[(4-chlorophenyl)sulfonyl]propanenitrile, methyl acrylate is reacted with 4-chlorobenzenethiol to produce methyl 3-[(4-chlorophenyl)thio]propanoate. researchgate.net This thioether is then oxidized using an oxidizing agent like hydrogen peroxide to yield methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. researchgate.net

Synthesis of Key Intermediates Derived from this compound

From the core structure of this compound, several key intermediates can be synthesized, which are valuable for further chemical transformations.

A significant intermediate, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, is synthesized from methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. researchgate.net This conversion is achieved by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.net This hydrazide serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and other derivatives. researchgate.net

As mentioned previously, methyl 3-[(4-chlorophenyl)sulfonyl]propanoate is a key intermediate synthesized through the oxidation of methyl 3-[(4-chlorophenyl)thio]propanoate, which is formed from the reaction of methyl acrylate and 4-chlorobenzenethiol. researchgate.net This methyl ester is a direct precursor to the corresponding hydrazide and other derivatives.

Advanced Synthetic Strategies and Functionalization Approaches

Advanced synthetic strategies focus on improving efficiency, selectivity, and functional group compatibility. The copper-catalyzed methods represent a significant advancement in the synthesis of β-sulfonyl nitriles, offering a more direct route compared to traditional multi-step processes. rsc.orgrawdatalibrary.net Further research in this area explores the use of different catalysts and reaction conditions to broaden the scope and applicability of these reactions. nih.govresearchgate.net Functionalization of the propanenitrile backbone and the aromatic ring allows for the creation of a diverse library of compounds for various applications.

Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles

The direct functionalization of otherwise inert C(sp³)–H bonds represents a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. In recent years, radical-initiated oxidative functionalization of alkyl nitriles has emerged as a significant method for constructing new carbon-carbon bonds. This approach leverages the generation of α-cyano alkyl radicals from simple, abundant nitrile feedstocks, which can then engage in a variety of transformations.

The general mechanism commences with the abstraction of a hydrogen atom from the carbon alpha to the nitrile group by a radical initiator. Common initiators include peroxides like di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB), which generate highly reactive radicals upon thermal decomposition. For instance, TBPB decomposes to form a tert-butoxyl radical, which then abstracts an α-hydrogen from an alkyl nitrile (e.g., acetonitrile) to produce a resonance-stabilized cyanomethyl radical.

This cyanomethyl radical can subsequently add to an electron-deficient alkene, such as a vinyl sulfone, in an anti-Markovnikov fashion. This addition generates a new carbon-centered radical, which is then quenched through a hydrogen atom transfer or an oxidative step to yield the final product. This process, often termed hydrocyanoalkylation, provides a direct route to functionalized nitriles.

A plausible and direct synthetic route to this compound using this methodology involves the radical addition of acetonitrile to 4-chlorophenyl vinyl sulfone. In this proposed reaction, the cyanomethyl radical, generated from acetonitrile via a radical initiator, would add to the β-carbon of the vinyl sulfone. The resulting radical intermediate would then be stabilized to afford the target compound. This approach capitalizes on the high reactivity of vinyl sulfones as Michael acceptors in radical additions. scripps.edu

The versatility of this method has been demonstrated in the hydrocyanoalkylation of various unactivated alkenes, showcasing its potential for creating diverse nitrile-containing molecules on a larger scale. mdpi.com The reaction conditions are typically straightforward, involving heating the alkene with the alkyl nitrile, which often serves as both reactant and solvent, in the presence of a radical initiator.

Table 1. Examples of Radical-Initiated Addition of Alkyl Nitriles to Alkenes and Alkynes.
Alkyl NitrileAlkene/Alkyne SubstrateInitiatorProduct StructureYield (%)Reference
Acetonitrile1-OcteneDTBP3-Decanenitrile75 mdpi.com
Propionitrile1-OcteneDTBP2-Methyl-3-decanenitrile71 mdpi.com
AcetonitrileCyclohexeneDTBPCyclohexylacetonitrile65 mdpi.com
Acetonitrile1-Phenyl-1-propyneTBPB(E)-4-Phenyl-3-pentenenitrile80 mdpi.com
AcetonitrileEthyl propiolateTBPBEthyl (E)-4-cyano-2-butenoate55 mdpi.com

Multicomponent Reactions Incorporating Sulfonyl Propanenitrile Moieties

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The development of MCRs for the synthesis of molecules containing both sulfonyl and nitrile functionalities is of significant interest, as these groups are prevalent in pharmaceuticals and agrochemicals.

While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous transformations highlight the feasibility of such an approach. A notable example is the visible-light-mediated, photocatalyzed, five-component reaction for the synthesis of β-sulfonyl amides. nih.govacs.orgsci-hub.box This reaction combines styrenes, aryldiazonium tetrafluoroborates, sulfur dioxide (from the surrogate DABCO·(SO₂)₂), nitriles, and water. acs.orgsci-hub.box

The proposed mechanism for this transformation involves the generation of an arylsulfonyl radical from the aryldiazonium salt and sulfur dioxide surrogate, initiated by a photocatalyst. sci-hub.box This arylsulfonyl radical adds to the styrene to form a benzylic radical intermediate. Subsequent single-electron transfer (SET) oxidation yields a carbocation, which is then trapped by the nitrile. The resulting nitrilium ion is hydrolyzed by water to afford the final β-sulfonyl amide product. acs.org

This reaction demonstrates the successful incorporation of an arylsulfonyl group and a nitrile-derived moiety onto an alkene backbone in a single pot. By modifying the components, a similar strategy could be envisioned for the synthesis of β-sulfonyl nitriles. For instance, replacing the styrene with acrylonitrile (B1666552) could potentially lead to a dinitrile sulfone product, or utilizing a different set of precursors could directly yield the desired propanenitrile structure. The development of such MCRs remains an active area of research, offering a convergent and efficient pathway to valuable sulfonyl-containing compounds.

Table 2. Scope of the Five-Component Synthesis of β-Sulfonyl Amides. acs.org
Styrene Derivative (Ar¹)Aryldiazonium Salt (Ar²)NitrileProduct StructureYield (%)
StyrenePhenyldiazonium tetrafluoroborateAcetonitrileN-(2-phenyl-2-(phenylsulfonyl)ethyl)acetamide85
4-MethylstyrenePhenyldiazonium tetrafluoroborateAcetonitrileN-(2-(p-tolyl)-2-(phenylsulfonyl)ethyl)acetamide82
4-ChlorostyrenePhenyldiazonium tetrafluoroborateAcetonitrileN-(2-(4-chlorophenyl)-2-(phenylsulfonyl)ethyl)acetamide75
Styrene4-Methylphenyldiazonium tetrafluoroborateAcetonitrileN-(2-phenyl-2-(tosyl)ethyl)acetamide78
StyrenePhenyldiazonium tetrafluoroboratePropionitrileN-(2-phenyl-2-(phenylsulfonyl)ethyl)propionamide72

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl Sulfonyl Propanenitrile

Intrinsic Reactivity Profile of the Sulfonyl and Nitrile Functional Groups

The reactivity of 3-[(4-chlorophenyl)sulfonyl]propanenitrile is fundamentally governed by the electronic characteristics of its sulfonyl (–SO₂–) and nitrile (–C≡N) moieties.

The sulfonyl group is a powerful electron-withdrawing group. fiveable.me The sulfur atom, in a high oxidation state and double-bonded to two highly electronegative oxygen atoms, exerts a strong inductive effect, pulling electron density away from adjacent atoms. fiveable.me This electron-withdrawing nature makes the sulfonyl group generally stable and unreactive under many conditions, often serving as a robust structural component. fiveable.meresearchgate.net However, this property significantly influences the rest of the molecule. Specifically, it increases the acidity of the protons on the carbons alpha and beta to the sulfonyl group.

The nitrile group features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, this bond is strongly polarized, rendering the carbon atom electrophilic. libretexts.orglibretexts.org A resonance structure can be drawn that places a formal positive charge on the carbon, highlighting its susceptibility to attack by nucleophiles. libretexts.org The presence of the strongly electron-withdrawing sulfonyl group elsewhere in the molecule further enhances the electrophilicity of the nitrile carbon. The lone pair of electrons on the sp-hybridized nitrogen atom is held tightly and is significantly less basic than the nitrogen in amines. libretexts.org

The combined influence of these two functional groups makes the methylene (B1212753) protons situated between them (α to the nitrile and β to the sulfonyl group) particularly acidic and susceptible to deprotonation.

Functional GroupKey AtomElectronic NaturePrimary Reactivity
Sulfonyl (-SO₂-)Sulfur (S)Electron-withdrawingStabilizes adjacent anions; generally inert but can be a leaving group. fiveable.meresearchgate.net
Nitrile (-C≡N)Carbon (C)ElectrophilicSusceptible to nucleophilic addition. libretexts.orgwikipedia.org

Nucleophilic Addition Reactions at the Nitrile Center

The electrophilic carbon atom of the nitrile group is the primary site for nucleophilic attack, leading to a variety of chemical transformations. wikipedia.org These reactions typically proceed via an initial addition across the carbon-nitrogen triple bond to form an imine or imine anion intermediate. libretexts.org

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comopenstax.org The reaction proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, and following tautomerization, an amide is formed. chemistrysteps.comchemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid.

Base-catalyzed hydrolysis: A strong nucleophile, like the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon. chemistrysteps.com The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. openstax.org Continued hydrolysis under basic conditions gives a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid. openstax.org

Reduction: Nitriles can be readily reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. openstax.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion intermediate. libretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation during aqueous workup, gives the primary amine, 3-[(4-chlorophenyl)sulfonyl]propan-1-amine. libretexts.orgopenstax.org

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can add to the nitrile group to form ketones after hydrolysis. ucalgary.ca The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, producing an imine salt intermediate. ucalgary.ca This intermediate is stable to further attack by the organometallic reagent. Subsequent hydrolysis in an acidic aqueous workup converts the imine salt into a ketone. ucalgary.ca

ReagentIntermediateFinal Product
H₃O⁺ / HeatAmide3-[(4-Chlorophenyl)sulfonyl]propanoic acid
1. OH⁻ / Heat; 2. H₃O⁺Amide3-[(4-Chlorophenyl)sulfonyl]propanoic acid
1. LiAlH₄; 2. H₂OImine anion, Dianion3-[(4-Chlorophenyl)sulfonyl]propan-1-amine
1. R-MgX; 2. H₃O⁺Imine salt1-Alkyl-3-[(4-chlorophenyl)sulfonyl]propan-1-one

Electrophilic Activation and Transformations of the Sulfonyl Moiety

While the sulfonyl group is characteristically inert, it can participate in reactions under specific conditions, often involving its activation or transformation. researchgate.net

The strong electron-withdrawing nature of the sulfonyl group makes it a good leaving group in elimination or substitution reactions, particularly when it is positioned on a carbon that can support a positive charge or when the reaction is facilitated by a strong base. Given the acidity of the α-protons in this compound, base-induced elimination reactions are a plausible transformation pathway.

Furthermore, sulfonyl groups can be activated for substitution. Although more common for sulfonamides and sulfonic acids, sulfones can undergo transformations. nih.gov For instance, under forcing reductive conditions, the sulfonyl group can be reduced to a sulfide (B99878) using reagents like diisobutylaluminium hydride (DIBALH) or, in some cases, lithium aluminum hydride. wikipedia.org

In specialized contexts, transition-metal catalysis can be employed to activate the C–SO₂ bond for cross-coupling reactions, where the sulfonyl group effectively acts as a pseudohalide. researchgate.net This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, replacing the entire sulfonyl moiety.

Radical Processes and Intermediates (e.g., α-Carbon-Centered Cyanomethyl Radicals)

This compound can participate in reactions involving radical intermediates. The C-H bonds adjacent to the nitrile group are susceptible to homolytic cleavage to form carbon-centered radicals.

The α-carbon-centered cyanomethyl radical, •CH(CN)CH₂SO₂(C₆H₄Cl), can be generated via hydrogen atom abstraction from the parent molecule by a radical initiator. acs.org This type of radical is stabilized by the adjacent nitrile group through resonance. Once formed, this radical can engage in various processes:

Addition to Alkenes/Alkynes: The radical can add across carbon-carbon multiple bonds, initiating a chain reaction for polymerization or leading to the formation of a new C-C bond in a radical addition reaction. acs.orglibretexts.org

Coupling Reactions: Two radicals can combine in a termination step to form a dimer. libretexts.org

It is also possible to generate sulfonyl radicals from sulfonyl-containing compounds, typically from precursors like sulfonyl chlorides or sulfonyl hydrazides. acs.orgresearchgate.net While less direct from a sulfone, under photocatalytic or other high-energy conditions, cleavage of the C-S bond could potentially generate a sulfonyl radical. This reactive intermediate is known to add efficiently to unsaturated systems. researchgate.netnih.gov

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the precise reaction pathways of this compound requires detailed mechanistic studies employing kinetic and spectroscopic techniques.

Kinetic Studies: The rates of reaction, such as the hydrolysis of the nitrile or its reaction with other nucleophiles, can be monitored over time to elucidate the reaction mechanism. HPLC-based kinetic assays can be used to quantify the disappearance of the starting material and the appearance of products. nih.gov Such studies can determine the order of the reaction with respect to each reactant, providing insight into the composition of the rate-determining step. For example, kinetic isotope effect (KIE) studies, where a proton at a reactive site is replaced with deuterium, can confirm if a particular C-H bond is broken in the rate-determining step, which is relevant for base-catalyzed eliminations or radical abstractions. acs.org

Spectroscopic Studies: Spectroscopic methods are invaluable for identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the transformation of functional groups. For instance, during the hydrolysis of the nitrile, the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of amide and then carboxylic acid signals would confirm the reaction pathway.

Infrared (IR) Spectroscopy: The characteristic strong absorption of the nitrile group (around 2250 cm⁻¹) and the sulfonyl group (around 1300 and 1150 cm⁻¹) can be monitored. The disappearance of the nitrile peak and the emergence of a carbonyl peak (around 1700 cm⁻¹) would indicate hydrolysis.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, confirming their identity.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In the study of radical reactions, EPR spectroscopy, often combined with spin-trapping techniques, is the definitive method for detecting and characterizing transient radical intermediates. nih.gov

Structure-Reactivity Correlations within the Sulfonylpropanenitrile Class

The reactivity of compounds in the sulfonylpropanenitrile class is highly dependent on their specific molecular structure. Correlations between structure and reactivity can be established by systematically varying different parts of the molecule. nih.govchemrxiv.org

Substituent Effects on the Aryl Ring: The nature of the substituent on the phenyl ring directly influences the electronic properties of the sulfonyl group and, consequently, the entire molecule. stpeters.co.inlumenlearning.com

Electron-Withdrawing Groups (EWGs): The 4-chloro substituent in the title compound is an EWG, which enhances the electron-withdrawing power of the sulfonyl group through an inductive effect. libretexts.org Replacing the chlorine with a stronger EWG (e.g., -NO₂) would further increase the acidity of the α-protons and the electrophilicity of the nitrile carbon, likely accelerating nucleophilic attack and base-catalyzed elimination reactions. libretexts.org

Electron-Donating Groups (EDGs): Conversely, replacing the chlorine with an EDG (e.g., -OCH₃, -CH₃) would decrease the electron-withdrawing strength of the sulfonyl group. This would be expected to reduce the electrophilicity of the nitrile and the acidity of the α-protons, thus slowing down reactions that depend on these properties. lumenlearning.com

The following table illustrates the predicted relative reactivity for a nucleophilic addition reaction based on the Hammett parameter (σ) of the para-substituent on the phenyl ring, where a more positive σ value indicates a stronger electron-withdrawing effect.

para-Substituent (X) on Ar-SO₂-RHammett Parameter (σₚ)Predicted Relative Rate of Nucleophilic Addition
-OCH₃-0.27Slower
-CH₃-0.17Slower
-H0.00Baseline
-Cl +0.23 Faster
-CN+0.66Much Faster
-NO₂+0.78Much Fastest

Length and Nature of the Alkyl Chain: The length of the propanenitrile chain separating the sulfonyl and nitrile groups is also critical. A shorter chain would place the powerful sulfonyl group closer to the nitrile, increasing its inductive effect on the nitrile's electrophilicity. Altering the chain, for example by introducing branching, would introduce steric effects that could hinder the approach of nucleophiles to the reaction centers.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Analysis (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-[(4-Chlorophenyl)sulfonyl]propanenitrile is characterized by several key absorption bands that confirm its structure.

The most prominent features are the strong, distinct stretching vibrations of the sulfonyl group (SO₂). These are observed as two separate bands corresponding to asymmetric and symmetric stretching modes, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. cdnsciencepub.comcdnsciencepub.com The presence of these intense absorptions is a clear indicator of the sulfone functionality.

Another crucial diagnostic peak is the stretching vibration of the nitrile group (C≡N). This absorption is typically observed in the 2260-2240 cm⁻¹ region. Its presence confirms the propanenitrile moiety of the molecule.

The aromatic 4-chlorophenyl group gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region, and a C-Cl stretching vibration, which typically appears in the fingerprint region. The aliphatic ethyl bridge (-CH₂-CH₂-) is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching1160 - 1120
Nitrile (C≡N)Stretching2260 - 2240
Aromatic Ring (C=C)Stretching1600 - 1450
Aromatic C-HStretching~3100 - 3000
Aliphatic C-HStretching~3000 - 2850
C-ClStretching~850 - 550

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The 1,4-disubstituted chlorophenyl ring will produce a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm). The two aliphatic methylene (B1212753) groups (-SO₂-CH₂-CH₂-CN) are chemically distinct and are expected to appear as two triplets due to coupling with each other. The methylene group adjacent to the electron-withdrawing sulfonyl group would be shifted further downfield compared to the methylene group adjacent to the nitrile group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, a total of seven distinct signals are expected: four for the aromatic carbons of the chlorophenyl ring, two for the aliphatic methylene carbons, and one for the nitrile carbon. The chemical shifts are influenced by the electronic environment; for instance, the carbon atom bonded to chlorine and the ipso-carbon bonded to the sulfur atom will have characteristic shifts. libretexts.org The nitrile carbon signal appears significantly downfield, a typical feature for this functional group. libretexts.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
Aromatic H (ortho to SO₂)~7.8 - 8.0Doublet (d)AA'BB' System
Aromatic H (ortho to Cl)~7.5 - 7.7Doublet (d)AA'BB' System
-SO₂-CH₂-~3.4 - 3.6Triplet (t)³JHH
-CH₂-CN~2.8 - 3.0Triplet (t)³JHH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic C (ipso- to SO₂)~138 - 142
Aromatic C (ipso- to Cl)~136 - 140
Aromatic CH (ortho to SO₂)~128 - 130
Aromatic CH (ortho to Cl)~129 - 131
Nitrile (-C≡N)~115 - 120
-SO₂-CH₂-~50 - 55
-CH₂-CN~15 - 20

Mass Spectrometry (MS and HR-MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula of a compound.

For this compound (C₉H₈ClNO₂S), HR-MS is critical for confirming its molecular formula. The calculated monoisotopic mass is 228.99643 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) cluster with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).

Common fragmentation patterns for sulfones involve the cleavage of the C-S bond and the loss of sulfur dioxide (SO₂). cdnsciencepub.comnih.gov Therefore, a significant fragment ion corresponding to [M - SO₂]⁺ would be expected. Other fragmentations could involve the cleavage of the propanenitrile side chain.

Table 4: Predicted High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Adduct/IonMolecular FormulaPredicted m/z
[M+H]⁺C₉H₉ClNO₂S⁺230.00371
[M+Na]⁺C₉H₈ClNaNO₂S⁺251.98565
[M-H]⁻C₉H₇ClNO₂S⁻227.98915

Data sourced from predicted values. uni.lu

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, an SC-XRD analysis would provide invaluable information. It would confirm the connectivity of the atoms and reveal the spatial orientation of the 4-chlorophenyl ring relative to the sulfonylpropanenitrile chain. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing in the solid state.

Table 5: Information Yielded by a Single Crystal X-ray Diffraction (SC-XRD) Analysis

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal lattice.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond LengthsPrecise distances between bonded atoms (in Ångströms).
Bond AnglesAngles between adjacent bonds (in degrees).
Torsional AnglesDihedral angles defining the molecular conformation.
Intermolecular InteractionsAnalysis of non-covalent forces stabilizing the crystal lattice.

Integration of Experimental and Theoretically Derived Spectroscopic Data

A powerful modern approach to structural elucidation involves the integration of experimental spectroscopic data with theoretical calculations derived from quantum chemistry. researchgate.net Methods such as Density Functional Theory (DFT) can be used to model the molecule and predict its spectroscopic properties. researchgate.netresearchgate.net

For this compound, a computational model can be generated, and its geometry optimized. Subsequently, theoretical FT-IR and NMR spectra can be calculated. For instance, vibrational frequencies can be computed and compared to the experimental FT-IR spectrum to aid in the assignment of complex vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach and compared with the experimental ¹H and ¹³C NMR data. researchgate.net

This integrated approach provides a higher level of confidence in the structural assignment. Discrepancies between experimental and theoretical data can highlight unusual structural features or conformational effects, while strong agreement provides robust confirmation of the proposed structure.

Computational and Theoretical Chemistry Studies on 3 4 Chlorophenyl Sulfonyl Propanenitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-[(4-Chlorophenyl)sulfonyl]propanenitrile, this process would typically be carried out using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds, particularly around the sulfonylpropyl chain. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify the global minimum energy conformer as well as other low-energy local minima. This analysis helps in understanding the preferred shape of the molecule in different environments. The optimized geometric parameters, including key bond lengths and angles, are fundamental for subsequent electronic structure and spectroscopic predictions.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl Data not available in search results
S=O Data not available in search results
C≡N Data not available in search results
C-S-C Data not available in search results
O-S-O Data not available in search results
C-C-C-N Data not available in search results

Electronic Structure Investigations: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the sulfonyl and nitrile groups, which are electron-withdrawing. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's electronic stability and its potential for charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
HOMO Data not available in search results
LUMO Data not available in search results
Energy Gap (ΔE) Data not available in search results

Prediction and Assignment of Spectroscopic Parameters

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical vibrational spectrum can be generated. This calculated spectrum is invaluable for assigning the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound (e.g., C-Cl, S=O, C≡N).

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the interpretation of UV-Visible spectra and provides insights into the electronic transitions responsible for the observed absorption bands.

Analysis of Non-Covalent Interactions and Intermolecular Forces

While covalent bonds define the structure of a molecule, non-covalent interactions are paramount in determining how molecules arrange themselves in the solid state, influencing properties like melting point, solubility, and crystal packing.

Hirshfeld Surface Analysis for Crystal Packing and Supramolecular Assembly

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. For this compound, Hirshfeld analysis reveals the nature and extent of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that contribute to the formation of its three-dimensional supramolecular assembly.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions and charge transfer phenomena.

Theoretical Descriptors of Chemical Reactivity

Electronegativity, Chemical Hardness, Softness, and Electrophilicity Indices

No specific studies detailing the calculated values for electronegativity (χ), chemical hardness (η), softness (S), and electrophilicity index (ω) for this compound are available in the current body of scientific literature. These quantum chemical descriptors require dedicated density functional theory (DFT) calculations to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), from which these indices are derived. Without such studies, a data table and detailed discussion of these reactivity descriptors cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This analysis, which is crucial for identifying electrophilic and nucleophilic sites on the molecule, requires computational modeling to visualize the electrostatic potential across the electron density surface. Such a study would reveal the regions most likely to be involved in non-covalent interactions and chemical reactions, but this information is not available in existing literature for this specific compound.

Molecular Modeling and In Silico Binding Studies

Ligand-Protein Interaction Profiling (e.g., Enzyme Active Site Docking)

There are no published molecular docking studies featuring this compound. This type of in silico analysis is essential for predicting the binding affinity and interaction patterns of a ligand within the active site of a protein. Such studies would provide insights into its potential biological targets and mechanism of action. The absence of this research means that no data on its binding modes, key interacting amino acid residues, or docking scores can be reported.

Structure-Activity Relationship (SAR) Derivation via Computational Means

Computational Structure-Activity Relationship (SAR) studies involving this compound have not been reported. These studies typically involve the analysis of a series of related compounds to build a computational model that correlates specific structural features with biological activity. Without a library of analogues and associated biological data, no computational SAR model or detailed discussion on the structural requirements for its activity can be generated.

Applications of 3 4 Chlorophenyl Sulfonyl Propanenitrile in Organic Synthesis

Role as a Versatile Synthon in Heterocyclic Compound Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 3-[(4-Chlorophenyl)sulfonyl]propanenitrile and its derivatives serve as practical and effective synthons for the assembly of various heterocyclic rings, which are core components of many pharmaceuticals and functional materials. The initial step in many of these syntheses involves the conversion of the nitrile group into a more reactive functional group, such as a hydrazide.

The transformation begins with the reaction of methyl acrylate (B77674) with 4-chlorobenzenethiol to produce methyl 3-[(4-chlorophenyl)thio]propanoate. researchgate.net This intermediate is then oxidized using hydrogen peroxide to yield methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. researchgate.net Subsequent reaction with hydrazine (B178648) hydrate (B1144303) converts the methyl ester into 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, a key intermediate for further heterocyclic synthesis. researchgate.net

Precursor for 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. The synthesis of this heterocycle often involves the cyclization of acid hydrazides. nih.govnih.govopenmedicinalchemistryjournal.com The key intermediate derived from the title compound, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, serves as a direct precursor for this transformation. researchgate.net

One established method involves reacting the hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521), followed by the addition of hydrazine hydrate. This sequence leads to the formation of 4-amino-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-4H-1,2,4-triazole-3-thiol. In a subsequent step, this triazole intermediate is treated with carbon disulfide and potassium hydroxide to facilitate the cyclization and formation of the 1,3,4-oxadiazole ring, yielding 6-{2-[(4-chlorophenyl)sulfonyl]ethyl}- researchgate.netnih.govopenmedicinalchemistryjournal.comtriazolo[3,4-b] researchgate.netnih.govopenmedicinalchemistryjournal.comoxadiazole. researchgate.net

Table 1: Synthesis of a 1,3,4-Oxadiazole Derivative

Starting Material Reagents Product Reference

Building Block for Pyrrole (B145914) and Pyrazole (B372694) Derivatives

Pyrrole and pyrazole rings are fundamental five-membered nitrogen-containing heterocycles with diverse applications. The intermediate 3-[(4-chlorophenyl)sulfonyl]propane hydrazide is an effective building block for creating substituted derivatives of both ring systems. researchgate.net

The synthesis of pyrrole derivatives is achieved by reacting the hydrazide with acetonylacetone (2,5-hexanedione) in glacial acetic acid under reflux. This reaction yields 1-({2-[(4-chlorophenyl)sulfonyl]ethyl}amino)-2,5-dimethyl-1H-pyrrole. researchgate.net

For the synthesis of pyrazole derivatives, the hydrazide is reacted with ethyl acetoacetate (B1235776) in ethanol (B145695). This condensation reaction forms 5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2,4-dihydro-3H-pyrazol-3-one, demonstrating a straightforward pathway to this important heterocyclic core. researchgate.net

Table 2: Synthesis of Pyrrole and Pyrazole Derivatives

Target Heterocycle Reagent Product Reference
Pyrrole Acetonylacetone 1-({2-[(4-Chlorophenyl)sulfonyl]ethyl}amino)-2,5-dimethyl-1H-pyrrole researchgate.net
Pyrazole (Pyrazolone) Ethyl Acetoacetate 5-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-2,4-dihydro-3H-pyrazol-3-one researchgate.net

Participation in the Formation of Hydrazone Scaffolds

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, which are known for their synthetic utility and biological significance. minarjournal.com The synthesis of hydrazones typically involves the condensation of hydrazines or hydrazides with aldehydes or ketones. organic-chemistry.org The 3-[(4-chlorophenyl)sulfonyl]propane hydrazide intermediate readily undergoes this reaction. researchgate.net

For example, reacting the hydrazide with various substituted aromatic aldehydes (like 4-chlorobenzaldehyde (B46862) or 4-methoxybenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid produces the corresponding N'-arylidene-3-[(4-chlorophenyl)sulfonyl]propanehydrazides. researchgate.net These sulfonyl hydrazone scaffolds are valuable intermediates themselves, as they can be used in further cyclization reactions or studied for their biological properties. ekb.egnih.gov

Table 3: Examples of Hydrazone Synthesis

Aldehyde Component Product Reference
4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-3-[(4-chlorophenyl)sulfonyl]propanehydrazide researchgate.net
4-Methoxybenzaldehyde N'-(4-Methoxybenzylidene)-3-[(4-chlorophenyl)sulfonyl]propanehydrazide researchgate.net

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rug.nlnih.gov

While direct MCRs involving this compound are not extensively documented, its derivatives, particularly the hydrazide, possess the necessary functionality to participate in such reactions. The hydrazide can act as the nucleophilic amine or hydrazine component in well-known MCRs, such as variations of the Ugi or Passerini reactions, to create complex, peptidomimetic, or heterocyclic scaffolds. nih.govrug.nl The synthesis of pyrrole and pyrazole derivatives, for instance, can be achieved through multicomponent strategies, highlighting the potential for the title compound's derivatives to be used in these advanced synthetic methods for scaffold diversification. rsc.orgfrontiersin.org

Contribution to the Development of New Organic Methodologies

The application of this compound and its derivatives in synthesizing a range of heterocycles contributes to the broader field of organic methodology. The multi-step synthetic pathways starting from this single compound to afford oxadiazoles, pyrroles, pyrazoles, and hydrazones demonstrate a methodological approach to accessing diverse chemical entities from a common precursor. researchgate.net

This strategy, where a simple starting material is transformed into a versatile intermediate that subsequently acts as a linchpin for various cyclization and condensation reactions, represents an efficient and modular approach in synthetic chemistry. It provides organic chemists with a reliable set of procedures for obtaining the valuable 4-chlorophenylsulfonyl moiety appended to different heterocyclic cores, facilitating further investigation in areas like medicinal chemistry and materials science.

Strategic Intermediate in the Assembly of Complex Molecular Architectures

An intermediate is considered strategic when it serves as a crucial hub in the synthesis of a larger, more complex molecule, often allowing for the convergence of different synthetic pathways. This compound, through its conversion to the corresponding hydrazide, functions as such a strategic intermediate. researchgate.net

Its value lies in its ability to act as a molecular scaffold that bridges two key structural motifs: the 4-chlorophenylsulfonyl group and a variety of heterocyclic systems. By providing a reliable route to diverse heterocyclic derivatives, it enables the systematic assembly of more complex molecular architectures. Chemists can leverage this intermediate to build molecules where the properties of the sulfonyl group can be modulated by the attached heterocyclic ring, or vice versa. This modularity is essential for creating targeted molecules in drug discovery and for developing new functional materials.

Biological Activity and Pharmacological Relevance of Derivatives of 3 4 Chlorophenyl Sulfonyl Propanenitrile in Vitro Studies

In Vitro Antimicrobial Efficacy

Antibacterial Spectrum and Potency

Derivatives of 3-[(4-chlorophenyl)sulfonyl]propanenitrile have demonstrated notable in vitro antibacterial activity against a range of bacterial species. Research has focused on the synthesis of novel derivatives and their subsequent evaluation as potential antibacterial agents.

One study investigated new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid. The in vitro antimicrobial assessment revealed that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative were effective against Gram-positive bacterial strains. nih.govnih.govbohrium.com Another research effort focused on N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives. These compounds exhibited significant activity, particularly against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MICs) as low as 1-4 µg/mL. nih.gov

Further studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent antimicrobial activity against ESKAPE group bacteria, which are leading causes of nosocomial infections. mdpi.com Similarly, newly synthesized 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives have been reported as antimicrobial agents. researchgate.net

The following table summarizes the antibacterial activity of selected derivatives:

Compound SeriesBacterial Strains TestedObserved Activity
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativesGram-positive bacteriaExhibited antimicrobial activity. nih.govnih.govbohrium.com
N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivativesStaphylococcus and Enterococcus speciesSignificant activity with MIC values of 1-4 µg/mL. nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivativesESKAPE group bacteriaStructure-dependent antimicrobial activity. mdpi.com

Antifungal Properties and Mechanism of Action (e.g., Virulence Factor Modulation)

In vitro studies have also highlighted the antifungal potential of derivatives of this compound. For instance, a new 1,3-oxazole derivative containing a phenyl group at the 5-position, derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, demonstrated activity against Candida albicans. nih.govnih.govbohrium.com Another study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives also reported good antifungal activity. researchgate.netsemanticscholar.org

The mechanism underlying the antifungal action of these compounds is an area of active investigation. One potential mechanism involves the modulation of fungal virulence factors, which are molecules that enable the fungus to cause disease. By interfering with these factors, the compounds can inhibit fungal growth and pathogenicity. A study on aromatic derivatives bearing a chlorine atom showed a clear structure-activity relationship, indicating the importance of the benzyl (B1604629) hydroxyl group in the inhibitory mechanism against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov

The antifungal activity of selected derivatives is summarized in the table below:

Compound SeriesFungal Strains TestedObserved Activity
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidCandida albicansShowed antifungal activity. nih.govnih.govbohrium.com
N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazidesNot specifiedGood antifungal activity. researchgate.netsemanticscholar.org
Aromatic derivatives with a chlorine atomBotrytis cinerea, Colletotrichum gloeosporioidesMaximum inhibition of fungal growth. nih.gov

Enzyme Inhibition Capabilities

Acetylcholinesterase Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. A study on novel 1,3,4-oxadiazole (B1194373) derivatives identified them as promising inhibitors of AChE, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. nih.gov Another study on (4-nitrophenyl)sulfonoxyl derivatives of conformationally constrained choline (B1196258) analogues found that these compounds also inhibit acetylcholinesterase. nih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Urease Enzyme Inhibitory Activity

The inhibition of the urease enzyme by derivatives of this compound has been explored as a potential treatment for infections caused by urease-producing bacteria, such as Helicobacter pylori. Urease catalyzes the hydrolysis of urea, which is essential for the survival of these bacteria in acidic environments. nih.gov Studies on thiosemicarbazone and thiourea (B124793) derivatives have shown them to be effective urease inhibitors. dergipark.org.tr The inhibitory mechanism is thought to involve the chelation of nickel ions at the enzyme's active site by the sulfur-containing compounds. dergipark.org.tr

Inhibition of Other Therapeutically Relevant Enzymes (e.g., α-Glucosidase, Thymidine (B127349) Phosphorylase)

The therapeutic potential of these derivatives extends to the inhibition of other important enzymes.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels in patients with type 2 diabetes. mdpi.comnih.gov A study on 4-[3-(4-bromophenyl)-3-oxo-1-arylpropylamino]-N-(pyrimidin-2-yl) benzenesulfonamide (B165840) derivatives demonstrated their α-glucosidase inhibitory activity. researchgate.net Novel pyridazine-triazole derivatives have also shown significant inhibitory potency against α-glucosidase. nih.gov

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many types of cancer and plays a role in tumor angiogenesis. nih.gov Therefore, inhibiting TP is a promising strategy for cancer therapy. nih.govnih.gov Studies on 4-hydroxybenzohydrazides and dihydropyrimidone derivatives have identified them as potential inhibitors of thymidine phosphorylase. nih.govmdpi.com

A summary of the enzyme inhibition capabilities is presented in the table below:

EnzymeCompound SeriesKey Findings
Acetylcholinesterase 1,3,4-Oxadiazole derivativesPromising inhibitors with varying IC50 values. nih.gov
(4-nitrophenyl)sulfonoxyl derivativesDemonstrated acetylcholinesterase inhibition. nih.gov
Urease Thiosemicarbazone and thiourea derivativesEffective inhibitors, likely through chelation of nickel ions. dergipark.org.tr
α-Glucosidase 4-[3-(4-bromophenyl)-3-oxo-1-arylpropylamino]-N-(pyrimidin-2-yl) benzenesulfonamide derivativesShowed α-glucosidase inhibitory activity. researchgate.net
Pyridazine-triazole derivativesSignificant inhibitory potency. nih.gov
Thymidine Phosphorylase 4-hydroxybenzohydrazidesPotent to weak inhibitory activities. nih.gov
Dihydropyrimidone derivativesIdentified as potential inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR investigations have been pivotal in optimizing potency and selectivity for various biological targets.

The core structure consists of a 4-chlorophenyl group, a sulfonyl linker, and a propanenitrile tail. Modifications to each of these regions have been shown to significantly impact the pharmacological profile of the resulting derivatives. For instance, in a series of phenylsulfonylpiperazine derivatives designed as potential anticancer agents, the nature of the group attached to the piperazine (B1678402) nitrogen was found to be a critical determinant of cytotoxicity and selectivity against breast cancer cell lines. mdpi.com

Key findings from SAR studies on related sulfonyl-containing compounds include:

Aryl Substitutions: The substitution pattern on the phenyl ring can modulate activity. The presence of a halogen, such as the chlorine atom in the parent structure, is often associated with increased antibacterial activity. nih.gov Studies on related cinnamamides showed that dichlorinated derivatives had a broader spectrum of action and higher antibacterial efficacy than their monochlorinated counterparts. nih.gov

Modification of the Linker: The sulfonyl group is a key feature, but alterations in the linker between the aryl group and the terminal functional group can lead to different biological activities. For example, replacing or modifying the propane (B168953) chain can influence how the molecule fits into the binding pocket of a target enzyme or receptor.

Terminal Group Modification: The nitrile group can be replaced with other functional groups or incorporated into heterocyclic ring systems to generate diverse biological activities. In one study, a series of derivatives were synthesized from 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, where the terminal nitrile was effectively replaced by a hydrazide, which then served as a handle to introduce pyrrole (B145914), pyrazole (B372694), and oxadiazole moieties. researchgate.net Similarly, the introduction of a tetrazole ring to a related phenylsulfonylpiperazine derivative resulted in a compound with potent and selective activity against the MCF7 luminal breast cancer cell line. mdpi.com

These relationships are often quantified by comparing the concentration of the compound required to elicit a specific biological response, such as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Phenylsulfonylpiperazine Derivatives Against MCF7 Breast Cancer Cells

CompoundKey Structural ModificationBiological Activity (IC50 in µM)Selectivity Index (SI)
Compound 2Acyl group on piperazine88.20-
Compound 3Addition of a tetrazole ring4.4835.6
Compound 10Pyridyl group on piperazine<50-
Compound 12N-phenylpiperazine derivative<50Not selective

Development of Biologically Active Pharmacophores Based on the Sulfonylpropanenitrile Core

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure serves as a versatile core or scaffold for the development of new pharmacophores targeting a range of diseases.

The key elements of this scaffold—an aromatic ring, a sulfonyl hydrogen bond acceptor, and a flexible alkyl chain with a terminal nitrile group—can be strategically elaborated to create potent and selective inhibitors for specific targets. For example, the identification of a sulfoquinoline hit through high-throughput screening led to the development of a 4-phenyl-3-aryl-sulfoquinoline lead compound, which represents a minimal pharmacophore for metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators. nih.gov This highlights how a sulfonyl-containing core can be optimized to generate clinical candidates.

The development process typically involves:

Scaffold Hopping: Replacing the core scaffold with a structurally different moiety that maintains the original pharmacophoric features.

Appendage Optimization: Modifying the substituents on the core to enhance binding affinity, selectivity, and pharmacokinetic properties. This was demonstrated in the optimization of the sulfoquinoline core where aryl appendages were systematically altered. nih.gov

Bioisosteric Replacement: Substituting the nitrile group with other functional groups that have similar physical or chemical properties. For instance, propanenitrile derivatives have been reported as antimicrobial agents, and modifying this part of the structure can tune the activity spectrum. researchgate.net

The versatility of the sulfonylpropanenitrile core is evident in the variety of pharmacophores that have been developed. By incorporating the (4-chlorophenyl)sulfonyl moiety into different heterocyclic systems, researchers have created compounds with distinct biological profiles.

Table 2: Pharmacophores Derived from the (4-Chlorophenyl)sulfonyl Core

Derived Pharmacophore ClassCore ModificationTargeted Biological ActivityReference Example
PhenylsulfonylpiperazinesPropanenitrile replaced with a piperazine ring linked to various aryl/heteroaryl groups.Antiproliferative (Breast Cancer)(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone mdpi.com
OxadiazolesPropanenitrile chain cyclized into a 1,3,4-oxadiazole ring via a piperidine (B6355638) linker.Antimicrobial, Anti-inflammatory5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole scielo.br
SulfoquinolinesCore integrated into a larger, rigid quinoline (B57606) system.mGluR5 Negative Allosteric Modulator (Anxiety, Depression)4-phenyl-3-aryl-sulfoquinoline derivatives nih.gov
Fused Tricyclic Coumarin (B35378) SulfonatesSulfonyl group attached to a complex coumarin scaffold.Antiproliferative (Leukemia, Colon Cancer)Various coumarin sulfonate derivatives nih.gov

These examples underscore the utility of the this compound scaffold and its related structures as a foundation for discovering novel therapeutic agents through rational drug design and SAR studies. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through the development of eco-friendly and efficient processes. For 3-[(4-Chlorophenyl)sulfonyl]propanenitrile, future research will likely focus on moving away from traditional synthetic methods that may involve hazardous reagents and solvents.

Key areas of development are expected to include:

Catalyst-Free Reactions: A significant advancement in the synthesis of related 3-sulfone nitrile compounds has been the development of catalyst-free sulfonation reactions in water. nih.gov This approach, which avoids the use of metal catalysts, ligands, or organic solvents, presents a highly promising green route for the synthesis of this compound. nih.gov

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Research into performing the key reaction steps for the synthesis of sulfonyl nitriles in aqueous media will be a critical focus.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times, which contributes to a more sustainable process. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency, making them an attractive platform for the sustainable production of fine chemicals like sulfonyl nitriles.

A comparison of potential synthetic strategies is presented in Table 1.

Synthetic StrategyAdvantagesDisadvantages
Traditional Synthesis Well-established proceduresOften relies on hazardous reagents and solvents, may have lower atom economy
Catalyst-Free Synthesis in Water Environmentally benign, simplified purification, high atom economyMay require optimization for specific substrates, reaction rates might be slower
Microwave-Assisted Synthesis Faster reaction times, potentially higher yields, energy efficientRequires specialized equipment, scalability can be a challenge
Flow Chemistry Enhanced safety and control, improved scalability and reproducibilityHigher initial investment in equipment

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new synthetic applications. The presence of both a sulfonyl group and a nitrile group offers a rich landscape for mechanistic exploration.

Future mechanistic studies will likely focus on:

Nucleophilic Addition Reactions: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. nih.govscitechdaily.com Detailed kinetic and computational studies can elucidate the transition states and intermediates in reactions with various nucleophiles, providing insights into reactivity and selectivity. nih.govscitechdaily.com

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions to form heterocyclic compounds. nih.govmdpi.com Mechanistic investigations, including computational modeling, can help predict the feasibility and regioselectivity of such reactions with different dipolarophiles. nih.govmdpi.com

Reactions at the α-Position: The sulfonyl group can activate the adjacent methylene (B1212753) group, facilitating deprotonation and subsequent reactions with electrophiles. Understanding the pKa of these protons and the stability of the resulting carbanion is key to controlling these transformations.

Transformations of the Sulfonyl Group: While generally stable, the sulfonyl group can undergo reactions under specific conditions. Mechanistic studies could explore reductive or eliminative pathways to further functionalize the molecule.

Rational Design of Next-Generation Derivatives with Enhanced Properties

The rational design of new derivatives of this compound with tailored properties is a key area for future research, particularly in the context of medicinal chemistry and materials science. This involves a deep understanding of structure-activity relationships (SAR) and the application of principles like bioisosteric replacement. numberanalytics.com

Strategies for the rational design of next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-chlorophenyl ring, the propanenitrile chain, and potentially the sulfonyl group, followed by biological or material property evaluation, will be crucial to establish SAR. nih.govmdpi.com For instance, the introduction of different substituents on the phenyl ring can modulate lipophilicity and electronic properties, which can significantly impact biological activity. nih.gov

Bioisosteric Replacement: The nitrile and sulfonyl groups can be replaced with other functional groups that have similar steric and electronic properties to modulate the compound's characteristics. numberanalytics.comresearchgate.net For example, the nitrile group can be a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom. nih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. The this compound scaffold could serve as a core fragment for such design strategies.

Table 2 outlines potential modifications and their expected impact on properties.

Modification SitePotential ModificationsExpected Impact on Properties
4-Chlorophenyl Ring Substitution with other halogens (F, Br, I), alkyl, alkoxy, or nitro groupsAltered lipophilicity, electronic effects, and potential for new interactions with biological targets
Propanenitrile Chain Variation in chain length, introduction of branching or unsaturationChanges in flexibility, conformation, and spacing between the sulfonyl and nitrile groups
Nitrile Group Conversion to other functional groups like amides, carboxylic acids, or tetrazolesModified hydrogen bonding capabilities, acidity/basicity, and metabolic stability
Sulfonyl Group Replacement with sulfoximine (B86345) or other sulfur-based functional groupsAltered polarity, hydrogen bonding potential, and chemical stability

Expanding the Scope of Biological Applications and Target Identification

Future research in this area should focus on:

Broad Biological Screening: Initial high-throughput screening against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) can help to identify potential areas of activity.

Target Identification for Known Bioactivities: If preliminary screening reveals interesting biological effects, further studies will be necessary to identify the specific molecular targets and elucidate the mechanism of action. drugdiscoverytrends.com

Exploring Established Pharmacological Roles:

Antimicrobial and Antitumor Activity: Many sulfone and nitrile-containing compounds have shown promise as antimicrobial and antitumor agents. nih.gov Derivatives of a closely related precursor have been synthesized and evaluated for such activities. nih.gov

Enzyme Inhibition: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in non-covalent inhibitors of enzymes like proteases and kinases. nih.gov

Central Nervous System (CNS) Activity: A compound with a similar substructure, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, has been identified as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), suggesting potential applications in psychiatric disorders. medicalchannelasia.com

Type of InteractionDescription
Hydrogen Bonding The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. scitechdaily.com
Dipole-Dipole Interactions The strong dipole moment of the nitrile group can lead to favorable polar interactions within a protein binding pocket. nih.gov
Covalent Bonding In some cases, the nitrile group can react with nucleophilic residues (e.g., cysteine) in an enzyme's active site to form a reversible or irreversible covalent bond. nih.gov
Modulation of Physicochemical Properties The incorporation of a nitrile group can improve metabolic stability, solubility, and bioavailability. scitechdaily.comresearchgate.net

Predictive Modeling and AI-Driven Discovery for Sulfonyl Nitrile Chemistry

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or physicochemical properties. mdpi.com These models can then be used to predict the properties of virtual compounds, guiding the synthesis of more potent and selective analogs. mdpi.com

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, including those for the synthesis and transformation of sulfonyl nitriles. scitechdaily.comdrugdiscoverytrends.com This can accelerate the discovery of novel and efficient synthetic routes. scitechdaily.comdrugdiscoverytrends.com

AI-Driven De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. optibrium.com By providing the model with a set of desired parameters (e.g., high binding affinity to a specific target, good pharmacokinetic properties), it can generate new sulfonyl nitrile structures that have a high probability of success. optibrium.com

Predictive Toxicology: Computational models can be used to predict the potential toxicity of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

The application of these computational approaches will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the more rapid identification of new compounds with enhanced properties and novel applications.

Q & A

Q. What synthetic routes are available for 3-[(4-Chlorophenyl)sulfonyl]propanenitrile, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-component reactions, such as coupling a sulfonyl chloride derivative with a propanenitrile precursor. For example, three-component reactions using ketene dithioacetals, aldehydes, and arenesulfinic acids under controlled conditions (e.g., reflux in dichloromethane with a Lewis acid catalyst) can yield structurally related nitriles . Optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., triethylamine for deprotonation). Purity is enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the sulfonyl and nitrile groups. For example, sulfonyl protons appear downfield (~δ 7.5–8.5 ppm), while nitrile carbons resonate near ~115–120 ppm .
  • X-ray crystallography : Resolves molecular geometry and confirms substituent orientation. Data collection via CrysAlis PRO and refinement with SHELXL2013 are standard .
  • IR spectroscopy : Nitrile stretches (~2240 cm1^{-1}) and sulfonyl S=O vibrations (~1350–1160 cm1^{-1}) validate functional groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies require controlled environments (e.g., buffers at pH 2–12, 25–60°C). The sulfonyl group may hydrolyze under strongly acidic/basic conditions, while the nitrile group is susceptible to nucleophilic attack. Long-term storage recommendations include inert atmospheres and low temperatures (-20°C), as noted for structurally similar nitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

Contradictions often arise from competing reaction pathways. For example, varying sulfonylating agents (e.g., 4-chlorobenzenesulfonyl chloride vs. toluenesulfonyl chloride) may alter regioselectivity. Systematic analysis includes:

  • Kinetic studies : Monitoring intermediates via HPLC or in situ IR.
  • Computational modeling : Density Functional Theory (DFT) to compare transition-state energies .
  • Byproduct identification : Mass spectrometry to detect side products from competing mechanisms .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes with sulfonyl-binding pockets).
  • Molecular Dynamics (MD) simulations : Evaluate conformational stability in aqueous vs. lipid environments .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity, leveraging data from analogs like 3-(4-fluorophenoxy)propanenitrile .

Q. What role does the sulfonyl-nitrile motif play in designing enzyme inhibitors or photoactive materials?

  • Enzyme inhibition : The sulfonyl group mimics phosphate or carboxylate moieties in active sites, as seen in kinase inhibitors. Nitriles can act as electrophilic warheads for covalent binding .
  • Materials science : The electron-withdrawing sulfonyl group enhances charge transport in organic semiconductors. Photophysical studies (UV-Vis, fluorescence) assess π-conjugation extension .

Q. How can researchers validate the biological activity of this compound derivatives?

  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC50_{50} determination for proteases).
  • In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) .
  • Structural analogs : Compare with compounds like 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)pyridazine, which show activity in inflammation models .

Methodological Notes

  • Data interpretation : Cross-validate spectroscopic data with computational predictions to address discrepancies.
  • Experimental design : Include control reactions (e.g., omitting catalysts) to isolate variable effects .
  • Safety protocols : Handle nitriles in fume hoods due to potential toxicity, as per hazardous chemical guidelines .

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